molecular formula C15H16N2O3S B7756024 5-(4-Phenyl-thiazol-2-ylcarbamoyl)-pentanoic acid

5-(4-Phenyl-thiazol-2-ylcarbamoyl)-pentanoic acid

Cat. No.: B7756024
M. Wt: 304.4 g/mol
InChI Key: KBUYUWKKJIQILN-UHFFFAOYSA-N
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Description

5-(4-Phenyl-thiazol-2-ylcarbamoyl)-pentanoic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their wide range of applications in medicinal chemistry, agrochemicals, and industrial processes .

Preparation Methods

The synthesis of 5-(4-Phenyl-thiazol-2-ylcarbamoyl)-pentanoic acid typically involves the reaction of 4-phenylthiazole-2-amine with pentanoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistency and efficiency in large-scale production .

Chemical Reactions Analysis

5-(4-Phenyl-thiazol-2-ylcarbamoyl)-pentanoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-(4-Phenyl-thiazol-2-ylcarbamoyl)-pentanoic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to 5-(4-Phenyl-thiazol-2-ylcarbamoyl)-pentanoic acid include other thiazole derivatives such as:

What sets this compound apart is its unique combination of a thiazole ring with a pentanoic acid moiety, which enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

6-oxo-6-[(4-phenyl-1,3-thiazol-2-yl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-13(8-4-5-9-14(19)20)17-15-16-12(10-21-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUYUWKKJIQILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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